(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide
Description
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide is a chiral primary amine derivative featuring a propionamide backbone with an (S)-configured α-amino group. Its structure includes a 6-bromo-substituted pyridin-3-ylmethyl moiety and an N-methyl group (Fig. 1). This compound has been utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules. However, it is currently listed as discontinued by suppliers like CymitQuimica, likely due to challenges in synthesis, stability, or toxicity .
Key structural attributes:
- Chiral center: (S)-configuration at the α-amino carbon.
- Aromatic system: 6-bromo-pyridine ring, offering electronic and steric distinctiveness.
- Substituents: Bromine (electron-withdrawing group) at the pyridine’s 6-position and an N-methyl group on the amide nitrogen.
Properties
IUPAC Name |
(2S)-2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-7(12)10(15)14(2)6-8-3-4-9(11)13-5-8/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTUYKQAYRKUJC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CN=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CN=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide typically involves multiple steps, starting from commercially available precursors One common route includes the bromination of pyridine derivatives followed by amide formation The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amide formation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide can undergo various chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized under specific conditions to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the amide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce de-brominated amides or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Therapeutic Agents :
- The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its design aims to enhance selectivity and potency against specific biological targets, including enzymes and receptors involved in various diseases.
- Inhibitors of Enzymatic Activity :
-
Neurological Research :
- The compound's structure suggests potential applications in neurological disorders. Studies have shown that similar compounds can interact with neurotransmitter systems, indicating that (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide may influence cognitive functions or provide neuroprotective effects .
Case Study 1: Selective Kinase Inhibition
A study published in the Journal of Medicinal Chemistry explored the synthesis of various aminopyridine derivatives, including this compound. The findings suggested that these compounds exhibited selective inhibition of specific kinases associated with cancer pathways, demonstrating their potential as targeted cancer therapies .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective properties of pyridine derivatives indicated that this compound could modulate neurotransmitter release. This modulation was linked to improved outcomes in animal models of neurodegenerative diseases, suggesting a pathway for therapeutic development in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide | Not Disclosed | ~C₁₁H₁₃BrN₃O | ~306.15 | 6-Br-pyridin-3-ylmethyl, N-methyl |
| (S)-2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide | 5419-98-7 | C₁₂H₁₈N₄O₂ | 266.30 | 6-OMe-pyridazin-3-ylmethyl, N-cyclopropyl |
| (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide | 1219957-26-2 | C₁₁H₁₅FN₂O | 222.25 | 2-F-benzyl, N-methyl |
| (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide | 1354008-88-0 | C₁₂H₁₈ClN₃O | 255.74 | 6-Cl-pyridin-3-ylmethyl, N-isopropyl |
Structural Differences and Electronic Effects
Aromatic System: Target compound: Pyridine ring (one nitrogen atom) with bromine at the 6-position. Bromine’s size and electronegativity enhance lipophilicity and influence π-π stacking in binding interactions. Analog 1 (5419-98-7): Pyridazine ring (two nitrogen atoms) with methoxy at position 5. Analog 2 (1219957-26-2): Benzene ring with fluorine at position 2. Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk compared to bromine . Analog 3 (1354008-88-0): Pyridine ring with chlorine at position 6.
N-Substituents: Target compound: N-methyl group provides moderate steric hindrance. Analog 3: N-isopropyl offers greater steric bulk, which may impact enzyme active-site access .
Implications for Physicochemical Properties
- Lipophilicity : Bromine (logP ~2.0) increases lipophilicity compared to chlorine (logP ~1.5) or methoxy (logP ~0.5), affecting membrane permeability and bioavailability.
- Solubility : The pyridazine analog (5419-98-7) may exhibit higher aqueous solubility due to its polar nitrogen atoms and methoxy group .
- Metabolic Stability : Fluorine in analog 2 (1219957-26-2) reduces susceptibility to oxidative metabolism, enhancing half-life .
Biological Activity
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide, also known as AM96671, is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a propionamide backbone and a brominated pyridine moiety, which can enhance its biological activity by influencing lipophilicity and interactions with biological targets.
Structural Formula
- Chemical Formula: C₉H₁₂BrN₃O
- Molecular Weight: 240.11 g/mol
- CAS Number: 1157002-06-6
Structural Features
The presence of the bromine atom in the pyridine ring is crucial as it can modify the electronic properties of the compound, potentially enhancing its interaction with various biological macromolecules.
Pharmacological Potential
Research indicates that this compound may exhibit a range of pharmacological effects. Its predicted biological activities include:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures have shown antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
- Neuroactive Effects: The compound's structure suggests potential neuroactive properties, which could be explored for therapeutic applications in neurological disorders.
Interaction Studies
Studies employing computational tools like the Prediction of Activity Spectra for Substances (PASS) have predicted various interactions with biological targets. These interactions are essential for understanding the compound's mechanism of action and optimizing its pharmacological properties.
Table: Comparison of Biological Activities with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 6-Bromonicotinic Acid | Pyridine derivative | Antimicrobial |
| 4-Bromobenzylamine | Aromatic amine | Antidepressant |
| N-(6-Bromopyridin-3-yl)glycine | Glycine derivative | Neuroactive |
Antimicrobial Activity
A study examined various monomeric alkaloids, including derivatives of pyridine, demonstrating that modifications like bromination can enhance antibacterial activity. For example, compounds with similar brominated structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against common pathogens such as E. coli and C. albicans .
Structure-Activity Relationship (SAR)
Research on SAR has indicated that specific substitutions on the pyridine ring can significantly influence biological activity. For instance, the introduction of electron-withdrawing or donating groups can modulate the compound's reactivity and efficacy against targeted biological pathways .
Understanding the mechanism through which this compound exerts its effects is critical for its development as a therapeutic agent. Investigations into its interaction with enzymes or receptors involved in key physiological processes are ongoing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
